molecular formula C10H14FNO2S2 B14925669 1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine

1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine

Cat. No.: B14925669
M. Wt: 263.4 g/mol
InChI Key: HKYAXWGGUWVFQG-UHFFFAOYSA-N
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Description

1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine is a chemical compound that features a fluorinated thiophene ring attached to a sulfonyl group, which is further connected to a methylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine typically involves the following steps:

    Fluorination of Thiophene: The initial step involves the fluorination of thiophene to obtain 5-fluorothiophene.

    Sulfonylation: The fluorinated thiophene undergoes sulfonylation using sulfonyl chloride reagents to introduce the sulfonyl group.

    Piperidine Introduction: The final step involves the reaction of the sulfonylated fluorothiophene with 4-methylpiperidine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The fluorine atom on the thiophene ring can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Fluorothiophen-2-yl)ethan-1-one: A related compound with a similar fluorinated thiophene structure.

    (S)-1-(5-Fluorothiophen-2-yl)ethan-1-amine: Another compound with a fluorinated thiophene ring but different functional groups.

Uniqueness

1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine is unique due to the presence of both a sulfonyl group and a piperidine moiety, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile intermediate for various applications in research and industry.

Biological Activity

1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound's molecular formula is C10H14FNO2S2C_{10}H_{14}FNO_2S_2, with a molecular weight of approximately 263.4 g/mol. Its structure includes a piperidine ring substituted with a sulfonyl group attached to a fluorothiophene moiety.

PropertyValue
Molecular FormulaC10H14FNO2S2
Molecular Weight263.4 g/mol
IUPAC Name1-(5-fluorothiophen-2-yl)sulfonyl-4-methylpiperidine
InChI KeyJALSQGYNOOSBMW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group enhances the compound's electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The fluorothiophene moiety may facilitate interactions through hydrogen bonding and hydrophobic effects, contributing to its overall biological effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the compound's efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. A notable investigation demonstrated that it could inhibit cell proliferation in certain cancer cell lines, possibly through apoptosis induction mechanisms. The effectiveness was measured using assays that quantified cell viability and apoptosis markers .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly as a potential modulator of serotonin receptors. Research involving positron emission tomography (PET) indicated that derivatives of this compound could target the 5-HT7 serotonin receptor, which is implicated in mood regulation and various neuropsychiatric disorders .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial activity of similar compounds showed that modifications in the piperidine ring significantly impacted efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the fluorothiophene moiety enhanced antibacterial activity compared to other derivatives .
  • Anticancer Screening : In vitro studies on cancer cell lines demonstrated that this compound exhibited dose-dependent inhibition of cell growth. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or sulfonylation. A typical approach involves reacting 4-methylpiperidine with 5-fluorothiophene-2-sulfonyl chloride under alkaline conditions (e.g., NaOH in dichloromethane) . Yield optimization requires controlled temperature (0–5°C to minimize side reactions), stoichiometric excess of the sulfonyl chloride (1.2–1.5 equiv), and inert atmosphere. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., sulfonyl group integration, fluorothiophene coupling constants) .
  • High-resolution mass spectrometry (HRMS) : For exact mass verification (±5 ppm tolerance) .
  • HPLC with UV detection : Purity assessment (≥95% at 254 nm, C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are critical during handling and storage?

  • Methodology :

  • Handling : Use fume hoods, nitrile gloves, and eye protection due to potential irritancy (H315, H319). Avoid dust formation (P261) .
  • Storage : In airtight containers under nitrogen at –20°C, away from oxidizing agents (P403+P233) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity or regioselectivity during functionalization?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the piperidine or fluorothiophene moieties .
  • Transition-state modeling : Predict activation barriers for sulfonylation or fluorothiophene substitution using software like Gaussian or ORCA .
  • Molecular docking : If targeting biological activity, simulate interactions with receptors (e.g., serotonin transporters) to guide derivatization .

Q. What experimental strategies resolve contradictions between theoretical predictions and observed reaction outcomes?

  • Methodology :

  • In-situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., sulfonic acid by-products) .
  • Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, solvent polarity) affecting yield or selectivity .
  • Isotopic labeling : Introduce ²H or ¹³C labels to trace unexpected bond cleavage or rearrangement pathways .

Q. How can researchers optimize the compound’s stability under physiological conditions for in vitro studies?

  • Methodology :

  • Accelerated stability testing : Expose the compound to pH gradients (1.2–7.4) and monitor degradation via LC-MS. Add antioxidants (e.g., BHT) if radical-mediated decomposition is observed .
  • Microsomal assays : Assess metabolic stability using liver microsomes (human/rat) to identify vulnerable sites (e.g., piperidine N-demethylation) .

Q. Analytical and Mechanistic Challenges

Q. What advanced techniques elucidate the electronic effects of the 5-fluorothiophene substituent on sulfonyl group reactivity?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures to analyze bond lengths/angles (e.g., S–O vs. C–F interactions) .
  • Cyclic voltammetry : Measure redox potentials to quantify electron-withdrawing effects of the fluorothiophene .

Q. How do solvent effects influence the compound’s conformational dynamics?

  • Methodology :

  • Nuclear Overhauser Effect Spectroscopy (NOESY) : Detect intramolecular interactions (e.g., piperidine chair vs. boat conformers) in polar vs. nonpolar solvents .
  • Molecular dynamics simulations : Model solvation shells using AMBER or GROMACS to predict aggregation tendencies .

Properties

Molecular Formula

C10H14FNO2S2

Molecular Weight

263.4 g/mol

IUPAC Name

1-(5-fluorothiophen-2-yl)sulfonyl-4-methylpiperidine

InChI

InChI=1S/C10H14FNO2S2/c1-8-4-6-12(7-5-8)16(13,14)10-3-2-9(11)15-10/h2-3,8H,4-7H2,1H3

InChI Key

HKYAXWGGUWVFQG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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